molecular formula C15H25N7O4S3 B590409 Nizatidine EP Impurity F CAS No. 1193434-62-6

Nizatidine EP Impurity F

Cat. No. B590409
M. Wt: 463.59
InChI Key: FTNQKBSMOMALCH-FNCQTZNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nizatidine EP Impurity F, also known as N1,N1’- [2,4-Thiazolediylbis (methylenethio-2,1-ethanediyl)]bis [N′1-methyl-2-nitro-1,1-ethenediamine], is a pharmaceutical primary standard . It is used in laboratory tests as prescribed in the European Pharmacopoeia .


Molecular Structure Analysis

The empirical formula of Nizatidine EP Impurity F is C15H25N7O4S3, and its molecular weight is 463.60 .


Physical And Chemical Properties Analysis

Nizatidine EP Impurity F is a white or almost white crystalline powder. It is soluble in methanol, ethanol, and water but insoluble in hexane. The storage temperature is 2-8°C .

Scientific Research Applications

Gastric Motility and Dyspepsia Treatment

Research has demonstrated the potential of nizatidine in treating conditions related to gastric motility. A study highlighted that nizatidine significantly improved gastric emptying and clinical symptoms in patients with functional dyspepsia, particularly those with impaired gastric emptying. The study emphasized that these improvements were not associated with significant changes in ghrelin levels, indicating a direct effect of the drug on gastric motility mechanisms (Futagami et al., 2012).

Esophagitis Treatment

In the pediatric population, nizatidine has been shown to be effective in treating esophagitis. A double-blind placebo-controlled trial demonstrated that nizatidine significantly improved the healing of esophagitis in children, indicating its potential as a therapeutic agent in pediatric gastroenterology (Simeone et al., 1997).

Cardiovascular Effects

Nizatidine has been associated with negative chronotropic effects, as evidenced by a significant reduction in resting heart rate when compared to placebo. This suggests potential implications of nizatidine in patients with cardiovascular conditions, especially those with heart failure or those taking beta-blockers (Halabi & Kirch, 1991).

Gastrointestinal Pharmacodynamics

In the realm of gastrointestinal pharmacodynamics, nizatidine has been extensively studied. For instance, research indicates that nizatidine does not significantly affect mucosal leukotriene B4, leukotriene C4, or platelet activating factor generation, highlighting its primary antisecretory mechanism in peptic ulcer disease treatment (Eliakim et al., 1994).

Gastroesophageal Reflux Disease (GERD) Treatment

Nizatidine has been shown to be effective in treating gastroesophageal reflux disease (GERD). Studies have documented its ability to rapidly reduce the severity of heartburn and promote mucosal healing of esophagitis, offering a therapeutic option for individuals suffering from this condition (Cloud, Offen, & Robinson, 1991).

Colonic Motility

Nizatidine also exhibits prokinetic properties in the colon. Studies have shown that it enhances the gastrocolonic response and the colonic peristaltic reflex in humans, suggesting its potential utility in treating conditions like idiopathic constipation (Sun et al., 2001).

properties

IUPAC Name

(E)-1-N-methyl-1-N'-[2-[[2-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N7O4S3/c1-16-13(7-21(23)24)18-3-5-27-9-12-10-29-15(20-12)11-28-6-4-19-14(17-2)8-22(25)26/h7-8,10,16-19H,3-6,9,11H2,1-2H3/b13-7+,14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNQKBSMOMALCH-FNCQTZNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CSCCNC(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CSCCN/C(=C/[N+](=O)[O-])/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N7O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine)

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